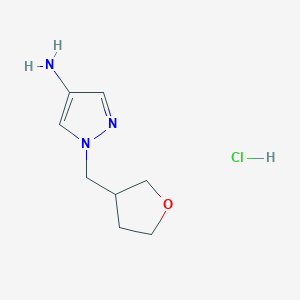
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
概要
説明
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, also known as 2-AAIP, is an indole-based amino acid that is used in a variety of scientific research applications. It is a versatile molecule that can be used in a variety of different experiments, from biochemical studies to drug development. 2-AAIP is a useful tool for studying the biochemical and physiological effects of amino acids and other molecules on cells, tissues, and organisms.
科学的研究の応用
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications. It has been used in a number of biochemical studies, such as the study of enzyme kinetics and protein-protein interactions. It has also been used in drug development, as it can be used as a substrate for various enzymes, such as cytochrome P450 enzymes. Additionally, it can be used as a ligand in drug-receptor binding studies.
作用機序
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid is an indole-based amino acid that is structurally similar to the natural amino acid tryptophan. It acts as a competitive inhibitor of the enzyme tryptophanase, which is responsible for the breakdown of tryptophan in the body. By inhibiting this enzyme, 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid can prevent the breakdown of tryptophan and therefore increase its concentration in the body. This can have a variety of effects on the body, including increased serotonin levels and increased levels of other neurotransmitters.
生化学的および生理学的効果
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid has been found to have a variety of biochemical and physiological effects on cells, tissues, and organisms. It has been shown to increase levels of serotonin in the brain, which can have a calming and antidepressant effect. Additionally, it has been found to increase levels of other neurotransmitters, such as dopamine and norepinephrine, which can have a stimulant effect. It has also been found to increase levels of glutamate, which can have a stimulating effect on the brain.
実験室実験の利点と制限
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid is a versatile molecule that has a number of advantages and limitations for lab experiments. One of the main advantages of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid is that it is a relatively inexpensive molecule that is easy to synthesize and is readily available. Additionally, it is a relatively non-toxic molecule and can be used in a variety of different experiments. However, it is important to note that 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid is not completely stable and can be degraded over time.
将来の方向性
The potential applications of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid are still being explored. One of the main areas of research is the use of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid in drug development. It has been used as a substrate for various enzymes, such as cytochrome P450 enzymes, and can be used as a ligand in drug-receptor binding studies. Additionally, further research into the biochemical and physiological effects of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid could lead to new therapeutic treatments for various diseases and disorders. Additionally, further research into the synthesis of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the degradation of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid could lead to the development of more stable compounds.
特性
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315302 | |
| Record name | Glycyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid | |
CAS RN |
2189-26-6, 50632-89-8, 1432-27-5, 2390-74-1 | |
| Record name | Glycyl-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2189-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC119997 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Tryptophan, N-glycyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B3419371.png)


![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B3419406.png)


![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3419427.png)




